2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-18-24-20(25-31-18)19-16-10-5-4-6-11-26(16)22(30)27(21(19)29)13-17(28)23-15-9-7-8-14(2)12-15/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHMBGWGNJIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the pyrimidoazepine core. The final step involves the acylation of the intermediate with 3-methylphenyl acetic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Compounds containing oxadiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MICs) were reported to be comparable to established antibiotics like penicillin and tetracycline .
Anticancer Potential
The presence of the pyrimidoazepine structure enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown:
- Significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effectiveness similar to conventional chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.0 |
| U937 | 10.0 |
Antioxidant Activity
The compound's structure allows it to act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .
Case Studies
Several studies have documented the efficacy of compounds similar to 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-...]. Here are notable findings:
Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with the oxadiazole scaffold exhibited MIC values significantly lower than those of control antibiotics .
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and pyrimidoazepine derivatives. Compared to these compounds, 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide is a novel synthetic molecule of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure involving an oxadiazole moiety and a pyrimido[1,6-a]azepine framework. Its molecular formula is C₁₈H₁₈N₄O₃S with a molecular weight of approximately 354.43 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that the compound exhibits anticancer activity . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation induced by carrageenan or lipopolysaccharide (LPS), it demonstrated significant reductions in paw edema and cytokine levels (e.g., TNF-alpha and IL-6).
Antimicrobial Activity
Research has indicated that the compound possesses antimicrobial activity against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. For example:
- P2X Receptor Modulation : Similar compounds have been shown to modulate P2X receptors which are involved in pain signaling pathways.
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to inhibit various enzymes involved in cellular metabolism.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound significantly reduced tumor size compared to controls.
- Toxicology Assessment : Toxicity studies revealed a favorable safety profile with no significant adverse effects at therapeutic doses.
Q & A
Q. What synthetic routes are commonly employed to construct the pyrimidoazepine-oxadiazole core in this compound?
- Methodological Answer: The pyrimidoazepine-oxadiazole core is typically synthesized via cyclocondensation reactions. For example, 1,2,4-oxadiazole rings can be formed using amidoxime intermediates reacting with activated carbonyl groups under acidic conditions (e.g., HCl/EtOH). The pyrimidoazepine scaffold may involve multi-step annulation, such as reacting substituted pyrimidines with cyclic amines under microwave-assisted conditions to enhance regioselectivity. Key intermediates should be purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterized by -NMR and HRMS .
Q. How can researchers optimize purification techniques for intermediates with low solubility?
- Methodological Answer: For poorly soluble intermediates, recrystallization using mixed solvents (e.g., DMSO/water or THF/hexane) is recommended. Alternatively, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) can resolve polar impurities. Solubility tests in DMSO-d₆ for NMR analysis should precede scale-up. Evidence from analogous heterocycles suggests that sonication during crystallization improves yield by 15–20% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- - and -NMR: Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for protons adjacent to N-O groups) and pyrimidoazepine (δ 2.5–3.5 ppm for bridgehead CH₂ groups).
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR: Validate carbonyl stretches (1670–1750 cm⁻¹ for amide and dioxo groups).
Cross-referencing with X-ray crystallography data (if available) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density on the oxadiazole ring, identifying susceptible sites for nucleophilic attack. For instance, the C-3 position of 1,2,4-oxadiazole is electrophilic due to electron-withdrawing effects of the N-O bonds. Solvent effects (e.g., DMSO vs. toluene) are modeled using the SMD continuum approach to refine reaction pathways .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer: Discrepancies (e.g., IC₅₀ variations in enzymatic vs. cell-based assays) require orthogonal validation:
- Enzymatic Assays: Use recombinant target proteins (e.g., kinases) with radiometric or fluorescence polarization readouts.
- Cell-Based Assays: Include cytotoxicity controls (MTT assay) to exclude false positives from non-specific effects.
- SAR Studies: Synthesize analogs (e.g., replacing the 3-methylphenyl group with electron-deficient aryl rings) to isolate pharmacophore contributions .
Q. How does the pyrimidoazepine ring’s conformation influence binding to biological targets?
- Methodological Answer: Molecular dynamics simulations (AMBER or GROMACS) reveal that the boat conformation of the azepine ring enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites). Dihedral angle analysis (NMR or crystallography) correlates flexibility with binding entropy. Mutagenesis studies on target residues (e.g., kinase hinge regions) validate computational predictions .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer:
- Storage Conditions: Test under nitrogen atmosphere at –20°C (lyophilized) vs. 4°C (in DMSO). Monitor degradation via UPLC-MS every 30 days.
- Forced Degradation: Expose to UV light (ICH Q1B guidelines), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂). Identify degradants using high-resolution tandem MS .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvent systems?
- Methodological Answer: Use the Hildebrand solubility parameter (δ) to rank solvents. For instance, DMSO (δ=12.0) solubilizes polar amides, while ethyl acetate (δ=7.7) precipitates impurities. Conflicting data often arise from residual solvents in crude products; ensure purity >95% (HPLC) before testing. Quantitative solubility is measured via gravimetric analysis after 24-hour equilibration .
Method Optimization
Q. What scale-up challenges arise during transition from milligram to gram synthesis?
- Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with controlled cooling (e.g., –10°C for oxadiazole formation).
- Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
- Yield Optimization: Statistical tools (e.g., DoE) identify critical parameters (temperature, stoichiometry). For example, a 10% excess of Appel salt improves cyclization yield by 22% .
Biological Evaluation
Q. Which in vivo models are suitable for assessing neurotoxicity of this compound?
- Methodological Answer:
Use transgenic zebrafish (Danio rerio) for high-throughput neurobehavioral screening (e.g., locomotor activity). For mammalian models, administer doses (1–50 mg/kg) to Sprague-Dawley rats and monitor acetylcholinesterase activity in cerebrospinal fluid. Histopathology (H&E staining) identifies neuronal vacuolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
